molecular formula C21H21N3O2S B11217059 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11217059
M. Wt: 379.5 g/mol
InChI Key: VNKIFKVSLLTICO-UHFFFAOYSA-N
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Description

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure with a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine derivative can be introduced via nucleophilic substitution reactions, where the piperidine ring is attached to the quinazolinone core.

    Sulfur Incorporation: The sulfanylidene group is introduced through thiolation reactions, often using thiourea or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used to study various biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The sulfanylidene group can participate in redox reactions, while the piperidine moiety may interact with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.

    Quinazolinone Derivatives: Other quinazolinone-based compounds are also studied for their pharmacological properties.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27)

InChI Key

VNKIFKVSLLTICO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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